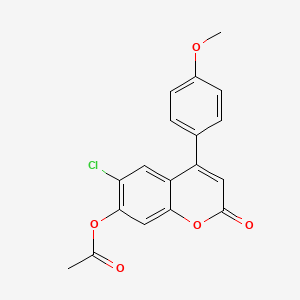![molecular formula C16H13N3O3 B5724706 N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5724706.png)
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide, also known as Compound 1, is a synthetic compound that has gained attention in scientific research due to its potential applications as a pharmacological agent.
Wirkmechanismus
The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide involves the inhibition of PKR. PKR is activated by double-stranded RNA, which is produced during viral infections and other cellular stresses. Activated PKR phosphorylates eukaryotic initiation factor 2 alpha (eIF2α), which inhibits protein synthesis and promotes apoptosis. Inhibition of PKR by N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide prevents the phosphorylation of eIF2α, leading to increased protein synthesis and cell survival.
Biochemical and Physiological Effects
In vitro studies have shown that N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide inhibits PKR with high potency and selectivity. In vivo studies have shown that the compound has anti-inflammatory and anti-tumor effects in animal models. The compound has also been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide is its high potency and selectivity as a PKR inhibitor. This makes it a useful tool for studying the role of PKR in cellular processes and disease. However, one limitation of the compound is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
For research on N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide include further studies on its pharmacokinetics and toxicity in animal models, as well as clinical trials to evaluate its safety and efficacy in humans. The compound also has potential applications in the treatment of viral infections, autoimmune diseases, and cancer, and further studies are needed to explore these possibilities. Additionally, the compound may have applications in the field of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, and further studies are needed to explore these possibilities.
Synthesemethoden
The synthesis method for N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide involves the reaction of 4-nitrobenzaldehyde with malononitrile to form 2-(4-nitrophenyl)acetonitrile. This intermediate is then reacted with N-(4-bromomethylphenyl)acetamide in the presence of a base to form N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide. The synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide has been studied extensively for its potential applications as a pharmacological agent. The compound has shown promising results in preclinical studies as an inhibitor of protein kinase R (PKR), which is involved in the regulation of the immune response. Inhibition of PKR has been shown to have therapeutic potential in the treatment of viral infections, autoimmune diseases, and cancer.
Eigenschaften
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c17-10-9-12-1-5-14(6-2-12)18-16(20)11-13-3-7-15(8-4-13)19(21)22/h1-8H,9,11H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCQOOAHQHOJKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(cyanomethyl)phenyl]-2-(4-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


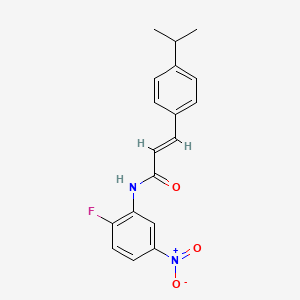
![2-cyano-3-{3-ethoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}acrylamide](/img/structure/B5724627.png)
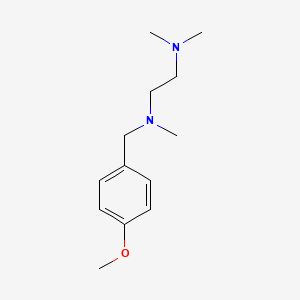

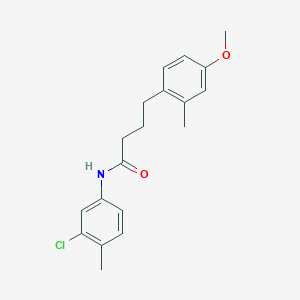
![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)
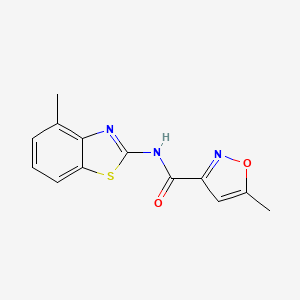


![2-{[2-(4-chlorophenyl)acetyl]amino}phenyl acetate](/img/structure/B5724716.png)
![2-(1-azepanylcarbonyl)-5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5724718.png)
